molecular formula C17H18N2O5 B1513802 2,5-Diethoxy-4-nitrobenzanilide

2,5-Diethoxy-4-nitrobenzanilide

Cat. No.: B1513802
M. Wt: 330.33 g/mol
InChI Key: LUHJDLDPEYGSOK-UHFFFAOYSA-N
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Description

2,5-Diethoxy-4-nitrobenzanilide is a chemical compound of interest in scientific research, particularly within medicinal chemistry. It belongs to the benzanilide class of organic compounds, which are characterized by an anilide group substituted with a benzene ring and have been explored for various pharmacological activities . Researchers investigate this scaffold for its potential as a building block in the synthesis of more complex molecules or as a precursor in the study of structure-activity relationships (SAR). The structural motif of substituted benzanilides is found in compounds with significant research value, such as GW9662, a well-characterized peroxisome proliferator-activated receptor gamma (PPARγ) antagonist . The 4-nitro substitution pattern on the benzanilide core is a key functional group for further chemical modification, enabling its use in developing targeted research ligands. This compound is provided strictly for laboratory research purposes to advance scientific understanding in these fields.

Properties

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

2,5-diethoxy-4-nitro-N-phenylbenzamide

InChI

InChI=1S/C17H18N2O5/c1-3-23-15-11-14(19(21)22)16(24-4-2)10-13(15)17(20)18-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3,(H,18,20)

InChI Key

LUHJDLDPEYGSOK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NC2=CC=CC=C2)OCC)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Differences and Implications:

Substituent Effects: Ethoxy vs. Methoxy: The ethoxy groups in this compound introduce greater steric bulk and lipophilicity compared to methoxy groups in the dimethoxy analog. This difference may enhance solubility in non-polar solvents and influence intermolecular interactions in crystalline structures . Electron-Withdrawing Capacity: Both compounds retain the nitro group at the 4' position, a strong electron-withdrawing moiety.

Molecular Weight and Applications :

  • The higher molecular weight of the diethoxy derivative (330.34 vs. 302.28 g/mol) may affect its pharmacokinetic properties if used in drug development, such as bioavailability or metabolic stability .

Reduction of the nitro group (e.g., using SnCl₂·2H₂O under reflux, as described in ) is a common step in producing diamine intermediates. The bulkier ethoxy substituents might slow reaction kinetics compared to methoxy groups due to steric hindrance .

Preparation Methods

Direct Condensation of 2,5-Diethoxy-4-nitroaniline with Benzoyl Chloride

One straightforward method involves the condensation of 2,5-diethoxy-4-nitroaniline with benzoyl chloride under controlled conditions, typically in the presence of a base such as pyridine or triethylamine to neutralize the HCl formed.

  • Step 1: Synthesis or procurement of 2,5-diethoxy-4-nitroaniline.
  • Step 2: Preparation of benzoyl chloride, often by reacting benzoic acid with thionyl chloride.
  • Step 3: Slow addition of benzoyl chloride to a solution of the aniline derivative in an inert solvent (e.g., dichloromethane) under cooling to control exothermicity.
  • Step 4: Stirring the reaction mixture at ambient or slightly elevated temperature until completion.
  • Step 5: Work-up involving aqueous washes to remove acid and base impurities, followed by crystallization.

This method benefits from direct formation of the amide bond and avoids multiple nitration steps if the nitro group is pre-installed on the aniline.

Multi-Step Synthesis via Nitration of 2,5-Diethoxybenzanilide

Alternatively, the compound can be prepared by nitration of 2,5-diethoxybenzanilide:

  • Step 1: Synthesis of 2,5-diethoxybenzanilide by condensation of 2,5-diethoxyaniline with benzoyl chloride.
  • Step 2: Controlled nitration using a mixture of concentrated nitric and sulfuric acids at low temperature (0–25 °C) to introduce the nitro group at the 4-position.
  • Step 3: Isolation and purification of the nitrated product.

This method requires careful control of reaction conditions to avoid over-nitration or decomposition.

Synthesis via Acid Chloride Intermediate from 2,5-Diethoxy-4-nitrobenzoic Acid

Another approach involves the use of 2,5-diethoxy-4-nitrobenzoic acid as a precursor:

  • Step 1: Conversion of 2,5-diethoxy-4-nitrobenzoic acid to the corresponding acid chloride using thionyl chloride or phosphorus pentachloride.
  • Step 2: Reaction of the acid chloride with aniline in an inert solvent such as 1,2-dichloroethane or tetrachloroethylene.
  • Step 3: Isolation of 2,5-diethoxy-4-nitrobenzanilide by extraction, washing, and crystallization.

This method is favored for its high yield and purity, as the acid chloride intermediate is highly reactive and facilitates efficient amide bond formation.

Reaction Conditions and Parameters

Parameter Typical Conditions Notes
Solvent Dichloromethane, 1,2-dichloroethane Inert solvents preferred to prevent side reactions
Temperature 0–25 °C for nitration; ambient to reflux for condensation Low temperature during nitration prevents overreaction
Base Pyridine, triethylamine Neutralizes HCl formed during amide bond formation
Nitrating Agents Concentrated nitric acid and sulfuric acid Used for selective nitration at 4-position
Reaction Time Several hours depending on step Monitored by TLC or HPLC
Purification Acid-base extraction, recrystallization Ensures high purity (typically >98%)

Research Findings and Yields

  • The condensation of acid chlorides with substituted anilines generally affords high yields (80–95%) of the target amide with high purity.
  • Nitration reactions require precise temperature control; yields can vary widely (50–85%) depending on conditions and reagent ratios.
  • Use of thionyl chloride for acid chloride formation is advantageous due to ease of removal of SO2 and HCl gases, improving reaction cleanliness.
  • Purification by recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) yields crystalline this compound with melting points around 145 °C, consistent with literature values.

Summary Table of Preparation Routes

Method Starting Materials Key Reagents/Conditions Yield (%) Purity (%) Notes
Direct condensation 2,5-diethoxy-4-nitroaniline + benzoyl chloride Base (pyridine), inert solvent, ambient temp 80–90 >98 Straightforward, high purity
Nitration of 2,5-diethoxybenzanilide 2,5-diethoxybenzanilide + HNO3/H2SO4 Low temperature (0–25 °C) nitration 50–85 95–98 Requires careful control
Acid chloride intermediate method 2,5-diethoxy-4-nitrobenzoic acid + aniline Thionyl chloride, inert solvent, base 85–95 >98 High yield, clean reaction

Additional Notes

  • The compound’s nitro group is sensitive to reduction; thus, reaction conditions should avoid reducing environments unless intentional.
  • Handling of reagents such as thionyl chloride and concentrated acids requires appropriate safety measures.
  • The purity of the final product is crucial for applications, and analytical methods such as NMR, IR, and melting point determination are standard for quality control.
  • Patent literature suggests related synthetic processes for structurally similar benzanilides, emphasizing the importance of controlled nitration and amide bond formation steps.

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